Estrone 3-methyl ether

Descripción

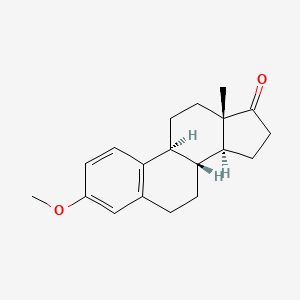

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167368 | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-62-0, 1091-94-7 | |

| Record name | (+)-Estrone 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone methyl ether, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE METHYL ETHER, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Estrone 3-Methyl Ether: A Comprehensive Physicochemical Profile for the Research Professional

An In-depth Technical Guide

Estrone 3-methyl ether, a synthetically derived estrogen and a key intermediate in the synthesis of various estrogen receptor modulators, presents a significant area of interest for researchers, scientists, and professionals in drug development.[1][2] This document provides a detailed overview of its core physicochemical properties, supported by experimental methodologies and visual workflows, to serve as a comprehensive resource for laboratory and development settings.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below, offering a clear, comparative view of its physical and chemical attributes.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 284.39 g/mol | [1][2][3][7][8] |

| Appearance | White to off-white crystalline powder or crystals.[1][9] | N/A |

| Melting Point | 170.0 to 174.0 °C.[10] An alternative source states 164-165 °C.[9] | N/A |

| Boiling Point | 427.4 ± 45.0 °C (Predicted) | [10] |

| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [10] |

| Vapor Pressure | 0 Pa at 25°C | [10] |

| LogP | 4.15 | [6] |

| Specific Rotation | +154.0 to +164.0 deg (C=1, CHCl₃) | |

| Maximum Absorption Wavelength | 279 nm (MeOH-CH₂Cl₂) |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in experimental and synthetic contexts.

| Solvent | Solubility | Source |

| Water | Insoluble (1.8 mg/L at 20 °C). | |

| Chloroform | Soluble (30 mg/mL[5], 50 mg/mL). | [5] |

| DMSO | 4.17 mg/mL (ultrasonic and warming to 60°C may be required).[1] | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL (1.48 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL (1.48 mM) | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL (1.48 mM) | [1] |

Spectral Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |

| ¹³C NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |

| Mass Spectrometry (GC-MS) | Spectra available.[3] | [3] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr technique).[3] | [3] |

| Raman Spectroscopy | Spectra available.[3] | [3] |

Experimental Methodologies

While detailed, step-by-step protocols for the determination of every physicochemical property are not exhaustively available in the public domain, the following outlines the standard methodologies employed for such characterizations.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Analysis:

A reverse-phase HPLC method is suitable for the analysis of this compound.[6]

-

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[6]

-

Detection: UV detection at its maximum absorption wavelength (279 nm).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]

2. Spectroscopic Analysis (NMR, IR, MS):

Standard spectroscopic techniques are used for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher instrument. Samples are dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[12]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common method for determining the molecular weight and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The sample is typically prepared as a KBr pellet.[3]

Synthetic Pathway Overview

This compound is a crucial intermediate in the total synthesis of steroids, notably in the Torgov synthesis route to produce estrone. The following diagram illustrates a generalized workflow for its synthesis and subsequent conversion.

Biological Activity and Signaling

This compound itself exhibits interesting biological properties. It has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations ranging from 0.16 to 20 μM.[5] Notably, it lacks direct binding activity to estrogen receptors alpha (ERα) and beta (ERβ), with IC₅₀ values greater than 100 μM for both.[5] This suggests that its proliferative effects may be mediated through metabolic conversion to more active estrogens or via other signaling pathways.

The following diagram illustrates the logical relationship between this compound and its observed biological effect, highlighting its role as a pro-estrogen.

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its handling, analysis, and application in research and development. The compiled data and illustrated workflows aim to facilitate its effective use in the synthesis of novel compounds and in the study of estrogen-related biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Estrone methyl ether [medbox.iiab.me]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. fuaij.com [fuaij.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 1624-62-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. scs.illinois.edu [scs.illinois.edu]

Synthesis of Estrone 3-Methyl Ether from Estrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Estrone (B1671321) 3-methyl ether from estrone. Estrone 3-methyl ether is a crucial intermediate in the synthesis of various steroidal drugs and active pharmaceutical ingredients. This document details the prevalent synthetic methodologies, including the classical Williamson ether synthesis with different alkylating agents and an extractive alkylation technique. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the reaction pathway. This guide is intended to serve as a practical resource for researchers and professionals involved in steroid chemistry and drug development.

Introduction

Estrone (3-hydroxy-1,3,5(10)-trien-17-one) is a naturally occurring estrogenic hormone. Its chemical modification is a cornerstone of steroidal drug synthesis. The methylation of the C3 phenolic hydroxyl group to yield this compound (3-methoxy-1,3,5(10)-trien-17-one) is a fundamental transformation. This etherification serves to protect the phenolic hydroxyl group, enabling selective reactions at other positions of the steroid nucleus, or to modulate the biological activity of the molecule. This guide focuses on the practical aspects of this synthesis, providing detailed procedures and comparative data to aid in the selection and execution of the most suitable method for a given research or development objective.

Synthetic Methodologies

The primary route for the synthesis of this compound from estrone is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, followed by nucleophilic substitution with a methylating agent. Variations of this method employ different bases and methylating agents. An alternative approach involves phase-transfer catalysis to facilitate the reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of estrone methylation, this involves the reaction of the estrone phenoxide with a methyl halide or sulfate (B86663).

-

Reaction with Dimethyl Sulfate: Dimethyl sulfate is a potent and cost-effective methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521).

-

Reaction with Methyl Iodide: Methyl iodide is another common methylating agent for this transformation. A milder base, such as potassium carbonate, is often used in a polar aprotic solvent like acetone (B3395972).

Extractive Alkylation

Extractive alkylation is a technique that utilizes a phase-transfer catalyst to shuttle the phenoxide ion from an aqueous phase to an organic phase where it reacts with the methylating agent. This method can offer high yields and simplified work-up procedures. A notable example employs tetrahexylammonium (B1222370) hydroxide as the phase-transfer catalyst with methyl iodide as the methylating agent. This method has been reported to provide quantitative yields of the desired product.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with the different methods for the synthesis of this compound from estrone.

| Method | Methylating Agent | Base | Solvent(s) | Typical Yield (%) | Reference |

| Williamson Ether Synthesis | Dimethyl Sulfate | Sodium Hydroxide | Aqueous/Organic | ~90-95 | [2] |

| Williamson Ether Synthesis | Methyl Iodide | Potassium Carbonate | Acetone | High | [3] |

| Extractive Alkylation | Methyl Iodide | Sodium Hydroxide | Methylene (B1212753) Chloride/Water | Quantitative | [1] |

Note: Yields can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

Experimental Protocols

Method 1: Williamson Ether Synthesis using Dimethyl Sulfate

This protocol is a general representation of the methylation of a phenolic compound and can be adapted for estrone.

Materials:

-

Estrone

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, dilute)

Procedure:

-

In a flask, dissolve estrone in a solution of sodium hydroxide in water.

-

Cool the solution in an ice bath.

-

Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Heat the reaction mixture to reflux for a period to ensure complete reaction and to hydrolyze any excess dimethyl sulfate.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol.

Method 2: Williamson Ether Synthesis using Methyl Iodide and Potassium Carbonate

This method offers a milder alternative to the use of strong bases.

Materials:

-

Estrone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

Procedure:

-

To a round-bottom flask, add estrone, anhydrous potassium carbonate, and anhydrous acetone.

-

Stir the suspension and add methyl iodide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by recrystallization or column chromatography.

Method 3: Extractive Alkylation using Methyl Iodide and a Phase-Transfer Catalyst

This protocol describes a highly efficient method for the methylation of estrone.[1]

Materials:

-

Estrone

-

Sodium Hydroxide (NaOH)

-

Tetrahexylammonium Hydroxide (as a phase-transfer catalyst)

-

Methyl Iodide (CH₃I)

-

Methylene Chloride (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Prepare an aqueous solution of sodium hydroxide.

-

In a separatory funnel, combine the aqueous sodium hydroxide solution, a solution of estrone in methylene chloride, and the tetrahexylammonium hydroxide catalyst.

-

Add methyl iodide to the two-phase system.

-

Shake the mixture vigorously for a period at room temperature. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound. The product obtained by this method is often of high purity, potentially not requiring further purification.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical transformation of Estrone to this compound.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from estrone is a well-established and critical transformation in steroid chemistry. The Williamson ether synthesis, utilizing either dimethyl sulfate or methyl iodide, provides reliable and high-yielding routes to the desired product. The extractive alkylation method offers a highly efficient alternative with the potential for quantitative yields and simplified purification. The choice of method will depend on factors such as scale, cost, and available resources. The detailed protocols and comparative data provided in this guide aim to facilitate the successful synthesis and purification of this compound for research and development applications.

References

An In-depth Technical Guide to 3-methoxyestra-1,3,5(10)-trien-17-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 3-methoxyestra-1,3,5(10)-trien-17-one, a methylated derivative of the natural estrogen, estrone (B1671321). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this synthetic estrogen.

Chemical Identity and Properties

3-methoxyestra-1,3,5(10)-trien-17-one, also known as estrone methyl ether, is a synthetic estrogenic compound.[1] It is structurally derived from estrone, a naturally occurring estrogen, through the methylation of the hydroxyl group at the C3 position.[1] This modification alters its biological properties and metabolic fate. The compound has been utilized in the synthesis of other estrogenic compounds, such as mestranol.[1]

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [1] |

| Synonyms | Estrone methyl ether, Estrone 3-methyl ether, Oestrone methyl ether, 3-Methoxyestrone, 3-O-Methylestrone | [2] |

| Molecular Formula | C₁₉H₂₄O₂ | [2] |

| Molecular Weight | 284.40 g/mol | [2] |

| CAS Number | 1624-62-0 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 168-170 °C | |

| Solubility | Soluble in organic solvents like chloroform. | [2] |

Chemical Structure

The chemical structure of 3-methoxyestra-1,3,5(10)-trien-17-one is characterized by the four-ring steroid nucleus of estrane. The key features include a methoxy (B1213986) group at the C3 position of the aromatic A ring and a ketone group at the C17 position of the D ring.

Experimental Protocols

Synthesis of 3-methoxyestra-1,3,5(10)-trien-17-one

A common method for the synthesis of 3-methoxyestra-1,3,5(10)-trien-17-one is through the methylation of estrone. The following protocol is a representative example based on established methylation procedures for estrogens.[3]

Materials:

-

Estrone

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Acetone or another suitable aprotic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Procedure:

-

Dissolution: Dissolve estrone in a suitable aprotic solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add a molar excess of a base, such as anhydrous potassium carbonate, to the solution. The base acts as a proton scavenger.

-

Methylation: While stirring vigorously, add a molar excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude 3-methoxyestra-1,3,5(10)-trien-17-one by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

MCF-7 Cell Proliferation Assay

This assay is used to determine the estrogenic activity of 3-methoxyestra-1,3,5(10)-trien-17-one by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

3-methoxyestra-1,3,5(10)-trien-17-one

-

17β-Estradiol (positive control)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., WST-1, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red supplemented with 5-10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of 3-methoxyestra-1,3,5(10)-trien-17-one, 17β-estradiol, and the vehicle control in the hormone-free medium. Replace the medium in the wells with the treatment solutions.

-

Incubation: Incubate the plates for 6-7 days, with a medium change containing fresh compound every 2-3 days.

-

Proliferation Assessment: At the end of the incubation period, assess cell proliferation using a suitable method. For an MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ value for 3-methoxyestra-1,3,5(10)-trien-17-one.

Biological Activity and Signaling Pathways

3-methoxyestra-1,3,5(10)-trien-17-one exhibits estrogenic activity, stimulating the proliferation of estrogen-dependent breast cancer cells such as MCF-7.[2] Although it is a synthetic derivative, its biological effects are mediated through interactions with estrogen signaling pathways.

Estrogens exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of the estrogen to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.

In addition to the genomic pathway, estrogens can also initiate rapid, non-genomic signaling cascades by activating membrane-associated estrogen receptors. This can lead to the activation of various downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation.

The activation of the MAPK pathway by estrogens can proceed through the Ras-Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of transcription factors that promote cell cycle progression. The PI3K/Akt pathway is a critical survival pathway that, once activated by estrogens, can inhibit apoptosis and promote cell growth.

Conclusion

3-methoxyestra-1,3,5(10)-trien-17-one is a valuable compound for studying estrogenic activity and for the synthesis of other steroidal molecules. Its well-defined chemical structure and properties, coupled with its ability to modulate key signaling pathways in estrogen-responsive cells, make it a significant tool for researchers in endocrinology, oncology, and medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound, facilitating further research into its mechanism of action and potential applications.

References

Estrone 3-Methyl Ether: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Estrone 3-methyl ether (also known as 3-methoxyestrone), a key synthetic intermediate in the manufacturing of steroidal pharmaceuticals. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for selecting appropriate solvent systems for various research and development applications.

| Solvent System | Solubility | Notes |

| Chloroform | 30 - 50 mg/mL | Two sources report slightly different values. |

| Chloroform:Methanol (1:1, v/v) | 19.60 - 20.40 mg/mL | A mixture that enhances polarity. |

| Ethanol | 0.98 - 1.02 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 4.17 mg/mL | Requires sonication and warming to achieve. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL | A common vehicle for in vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL | Solubilization enhanced by cyclodextrin. |

| 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL | A lipid-based vehicle formulation. |

| Water | 1.8 mg/L (at 20°C) | Considered practically insoluble. |

| Acetone | Soluble | Quantitative data not readily available. |

| Dioxane | Soluble | Quantitative data not readily available. |

| Diethyl Ether | Slightly Soluble | Quantitative data not readily available. |

Experimental Protocols for Solubility Determination

The determination of the solubility of a steroid like this compound in organic solvents is a fundamental experimental procedure. The most common and well-established method is the shake-flask method , which is designed to determine the thermodynamic equilibrium solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Detailed Methodology

1. Materials and Equipment:

-

This compound (pure, crystalline solid)

-

High-purity organic solvents

-

Glass vials with screw caps

-

A constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

A quantitative analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation: An excess amount of crystalline this compound is added to a series of glass vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: A known volume of the desired organic solvent is added to each vial.

-

Equilibration: The vials are tightly sealed and placed in a constant temperature shaker. They are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, the samples are either centrifuged at a high speed or filtered through a solvent-resistant filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid the presence of solid particles in the solution to be analyzed.

-

Quantification:

-

An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the compound.

-

The solubility is then calculated by taking into account the dilution factor and is typically expressed in units of mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

This guide provides essential information for researchers and professionals working with this compound. The compiled data and detailed protocols will aid in the efficient design of experiments and the successful development of drug products.

An In-depth Technical Guide to (+)-Estrone Methyl Ether (CAS: 1624-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Estrone methyl ether, also known as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a synthetic derivative of the natural estrogen, estrone (B1671321).[1][2] It is a key intermediate in the synthesis of various estrogenic compounds and their modulators, most notably mestranol (B1676317), an estrogen used in some oral contraceptives.[2] Its methylated phenolic hydroxyl group at the C3 position makes it a useful precursor in multi-step steroid syntheses, protecting the phenolic group from undesired reactions while other parts of the molecule are modified.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and biological relevance of (+)-estrone methyl ether.

Physicochemical Properties

(+)-Estrone methyl ether is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)-Estrone Methyl Ether

| Property | Value | Reference(s) |

| CAS Number | 1624-62-0 | [4] |

| Molecular Formula | C₁₉H₂₄O₂ | [4] |

| Molecular Weight | 284.39 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 168 °C | |

| Solubility | Chloroform (30 mg/mL), Chloroform (50 mg/mL, clear to slightly hazy) | [1] |

| Storage Temperature | Room temperature or -20°C for long-term storage | [1] |

| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Synthesis and Purification

The most common method for the synthesis of (+)-estrone methyl ether is through the methylation of the phenolic hydroxyl group of estrone. Several total synthesis routes have also been developed, often culminating in the formation of estrone methyl ether as a key intermediate before demethylation to estrone.[3][5]

Experimental Protocol: Methylation of Estrone

This protocol describes a general method for the methylation of estrone using dimethyl sulfate (B86663).

Materials:

-

Estrone

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Dimethyl sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture is typically stirred at room temperature for a short period to ensure a fine suspension.

-

Methylation: Add dimethyl sulfate dropwise to the stirred suspension.

-

Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent. The fractions containing the desired product are combined and the solvent is evaporated.

-

Recrystallization: The purified solid is recrystallized from methanol to yield pure (+)-estrone methyl ether.

Synthesis Workflow

Caption: Synthesis workflow for (+)-Estrone methyl ether from estrone.

Spectroscopic Data

The structural characterization of (+)-estrone methyl ether is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.21 | d, J=8.5 Hz | H-1 |

| 6.73 | dd, J=8.5, 2.7 Hz | H-2 |

| 6.64 | d, J=2.7 Hz | H-4 |

| 3.78 | s | -OCH₃ |

| 2.89 | m | H-6 |

| 0.91 | s | C-18 -CH₃ |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 220.9 | C-17 |

| 157.5 | C-3 |

| 137.8 | C-5 |

| 132.6 | C-10 |

| 126.3 | C-1 |

| 113.8 | C-2 |

| 111.4 | C-4 |

| 55.2 | -OCH₃ |

| 50.4 | C-14 |

| 48.0 | C-13 |

| 44.1 | C-9 |

| 38.3 | C-8 |

| 35.8 | C-16 |

| 31.5 | C-12 |

| 29.7 | C-6 |

| 26.4 | C-11 |

| 25.8 | C-7 |

| 21.5 | C-15 |

| 13.8 | C-18 |

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (KBr, cm⁻¹) | ~2930 (C-H stretch), ~1740 (C=O stretch, cyclopentanone), ~1610, 1500 (C=C aromatic stretch), ~1250 (Ar-O-C stretch) |

| Mass Spectrometry (EI) | m/z 284 (M⁺), characteristic fragmentation pattern of the steroid backbone. |

Biological Activity and Applications

While (+)-estrone methyl ether itself exhibits weak estrogenic activity, its primary significance lies in its role as a synthetic intermediate.[1]

-

Precursor for Synthetic Estrogens: It is a crucial precursor in the industrial synthesis of mestranol (ethinylestradiol 3-methyl ether), a component of combined oral contraceptives.[2] The methyl ether protects the phenolic hydroxyl group during the introduction of the ethinyl group at the C17 position.

-

Intermediate in Drug Discovery: (+)-Estrone methyl ether serves as a versatile starting material for the synthesis of a wide range of modified steroids. Researchers have used it to create novel estrogen receptor modulators, anti-cancer agents, and other biologically active molecules.[1][6] For instance, derivatives of estrone methyl ether have been investigated for their antiproliferative activity against various cancer cell lines.[6]

-

Research Tool: In scientific research, it is used as a reference compound in metabolic studies and as a tool to investigate the structure-activity relationships of estrogenic compounds.

Role as a Synthetic Precursor

The utility of (+)-estrone methyl ether as a synthetic intermediate is central to its importance in medicinal chemistry and drug development. The following diagram illustrates its role as a precursor to other biologically active steroids.

Caption: The role of (+)-Estrone methyl ether as a key intermediate.

Conclusion

(+)-Estrone methyl ether is a compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable building block for the creation of complex steroidal molecules with a wide range of biological activities. This guide provides a foundational understanding of this important synthetic intermediate, facilitating its effective use in research and development endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Estrone 3-Methyl Ether: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Estrone 3-methyl ether (CAS RN: 1624-62-0), a synthetic estrogen and key intermediate in the synthesis of other steroidal compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[3]

-

Molecular Formula: C₁₉H₂₄O₂[3]

-

Molecular Weight: 284.39 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, steroidal backbone, and methoxy (B1213986) group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-1 | 7.21 (d, J=8.4 Hz) |

| H-2 | 6.72 (dd, J=8.4, 2.7 Hz) |

| H-4 | 6.63 (d, J=2.7 Hz) |

| OCH₃ | 3.77 (s) |

| H-18 (CH₃) | 0.91 (s) |

Note: The complete assignment of all steroidal protons requires advanced 2D NMR techniques due to signal overlap in the aliphatic region.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-17 (C=O) | 220.8 |

| C-3 | 157.5 |

| C-5 | 137.9 |

| C-10 | 132.6 |

| C-1 | 126.3 |

| C-2 | 113.8 |

| C-4 | 111.4 |

| OCH₃ | 55.2 |

| C-13 | 48.0 |

| C-14 | 44.1 |

| C-8 | 38.4 |

| C-9 | 35.9 |

| C-12 | 31.6 |

| C-6 | 29.8 |

| C-11 | 26.5 |

| C-7 | 25.9 |

| C-16 | 21.6 |

| C-18 (CH₃) | 13.8 |

A standard protocol for obtaining NMR spectra of steroidal compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

-

Spectrometer Setup: The sample is inserted into the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the probe is tuned and matched.[4]

-

Shimming: Automated shimming is performed to optimize the homogeneity of the magnetic field.[4]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically used. For qualitative analysis, a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds is common.[4] The spectral width is generally set to 12-16 ppm.[4]

-

¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phasing and baseline correction.[4] For detailed structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often employed.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2930 | C-H stretching (aliphatic) | Alkane |

| ~1740 | C=O stretching | Ketone (five-membered ring) |

| ~1610, 1500 | C=C stretching | Aromatic ring |

| ~1250 | C-O stretching | Aryl ether |

A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet):

-

A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR): A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] This method requires minimal sample preparation.

-

Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample holder of an FTIR spectrometer.[7] The spectrum is recorded by passing an infrared beam through the sample and measuring the absorption at different wavenumbers. A background spectrum is typically collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

The mass spectrum of this compound typically shows the molecular ion peak and several fragment ions.

| m/z | Interpretation |

| 284 | [M]⁺, Molecular ion |

| 199 | Fragment resulting from cleavage of the D-ring |

| 160 | Fragment associated with the A and B rings |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

A general protocol for obtaining the mass spectrum of a steroid using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like acetonitrile.[8]

-

Chromatographic Separation (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.[8]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[8]

For analysis of steroids in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed, which may involve a solid-phase extraction (SPE) step for sample clean-up.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fda.gov [fda.gov]

- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Crystal Structure Analysis of Estrone 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone (B1671321) 3-methyl ether is a synthetic derivative of estrone, a naturally occurring estrogen. The methylation of the phenolic hydroxyl group at the C3 position significantly alters its biological activity and metabolic profile. Understanding the precise three-dimensional arrangement of atoms in its crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents targeting estrogen receptors and other related pathways. X-ray crystallography remains the definitive method for elucidating the atomic-level structure of crystalline solids.

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of critical steps, from sample preparation to data analysis and structure refinement.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

-

Solvent Selection: The choice of solvent or solvent system is paramount. Estrone 3-methyl ether, being a relatively nonpolar molecule, is typically soluble in a range of organic solvents. Crystallization is often achieved by slow evaporation of a saturated solution in solvents such as acetone, methanol, ethanol, ethyl acetate, or mixtures thereof with less polar co-solvents like hexane (B92381) or heptane.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial within a larger sealed container that holds a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. Common setups include hanging drop and sitting drop methods.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

-

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a glass fiber or a cryo-loop. For data collection at low temperatures, the crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

Diffractometer and X-ray Source: Data is collected using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The X-ray source is typically a sealed tube or a rotating anode generator producing monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). Synchrotron radiation sources offer much higher flux and are used for very small or weakly diffracting crystals.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem, inherent in X-ray diffraction data, is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Quantitative Crystallographic Data

While the specific crystallographic data for this compound was not identified in the performed search, the following table presents the crystallographic data for a closely related derivative, 3-methoxy-8β-methyloestradiol 17-monobromoacetate , to provide a representative example of the expected data.

| Parameter | 3-methoxy-8β-methyloestradiol 17-monobromoacetate[1] |

| Chemical Formula | C₂₂H₂₉BrO₃ |

| Formula Weight | 421.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.84 |

| b (Å) | 8.08 |

| c (Å) | 10.47 |

| α (°) | 90 |

| β (°) | 96.65 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.405 |

| Radiation Wavelength (Å) | Not Specified |

| Temperature (K) | Not Specified |

| Final R-factor (R1) | 0.094 |

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a crystal structure analysis experiment.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation, stereochemistry, and intermolecular interactions. This information is fundamental for understanding its biological function and for the development of novel, structurally related compounds with improved therapeutic properties. The methodologies outlined in this guide represent the standard approach for obtaining high-resolution structural data for small molecules of pharmaceutical interest. While the specific crystallographic data for the title compound remains to be deposited in public databases, the analysis of related structures offers a solid foundation for molecular modeling and further research endeavors.

References

Biological Activity of 3-O-methyl Estrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methyl estrone (B1671321), a synthetic derivative of the natural estrogen estrone, has garnered interest within the scientific community for its potential as an estrogen receptor modulator. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), albeit with distinct characteristics compared to its parent compounds. This technical guide provides an in-depth overview of the biological activity of 3-O-methyl estrone, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its metabolic and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.

Quantitative Data on Biological Activity

The biological activity of 3-O-methyl estrone is primarily characterized by its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The following tables summarize the available quantitative data on its binding affinity and in vivo estrogenic potency.

| Parameter | Receptor | Value | Reference Compound |

| Binding Constant (nM) | ERα | 1.9 | - |

| ERβ | 0.87 | - |

Table 1: Estrogen Receptor Binding Affinity of 3-O-methyl Estrone. This table presents the binding constants of 3-O-methyl estrone for both ERα and ERβ. A lower binding constant indicates a higher affinity of the compound for the receptor.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological activity of 3-O-methyl estrone.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay is employed to determine the binding affinity of 3-O-methyl estrone to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.

Materials:

-

Purified recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs.

-

[³H]-17β-estradiol (radioligand).

-

Unlabeled 3-O-methyl estrone (competitor).

-

Assay Buffer (e.g., Tris-EDTA buffer).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

A constant concentration of the estrogen receptor preparation and [³H]-17β-estradiol are incubated in the assay buffer.

-

Increasing concentrations of unlabeled 3-O-methyl estrone are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite or filter-based methods).

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The concentration of 3-O-methyl estrone that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uterotrophic Bioassay

This assay assesses the estrogenic activity of 3-O-methyl estrone in vivo by measuring its effect on the uterine weight of immature or ovariectomized female rodents. An increase in uterine weight is a well-established indicator of estrogenic action.

Animal Model:

-

Immature female rats or mice (e.g., 20-22 days old).

-

Ovariectomized adult female rats or mice.

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The treatment groups receive daily doses of 3-O-methyl estrone, typically administered via oral gavage or subcutaneous injection, for a period of 3 to 7 days.

-

The control group receives the vehicle used to dissolve the test compound.

-

A positive control group receiving a known estrogen (e.g., 17α-ethinylestradiol) is also included.

-

At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed.

-

A statistically significant increase in the uterine weight of the treated groups compared to the control group indicates an estrogenic effect.

Cell Proliferation Assay (MTT Assay)

This in vitro assay evaluates the effect of 3-O-methyl estrone on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

-

3-O-methyl estrone.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

MCF-7 cells are seeded in a 96-well plate and allowed to attach.

-

The cells are then treated with various concentrations of 3-O-methyl estrone.

-

After a specified incubation period (e.g., 48-72 hours), the MTT solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

An increase or decrease in absorbance in the treated wells compared to the control wells indicates a proliferative or anti-proliferative effect, respectively.

Signaling and Metabolic Pathways

The biological effects of 3-O-methyl estrone are mediated through its interaction with estrogen receptors and its subsequent metabolism. The following diagrams, generated using the DOT language, illustrate these key pathways.

Estrogen Receptor Signaling Pathway

3-O-methyl estrone, as an estrogen receptor modulator, can initiate both genomic and non-genomic signaling pathways upon binding to ERα or ERβ.

Caption: Estrogen receptor signaling pathway of 3-O-methyl estrone.

Metabolic Pathway of 3-O-methyl Estrone

3-O-methyl estrone can undergo several metabolic transformations in the body, primarily in the liver. These include O-demethylation to the active hormone estrone and hydroxylation.

Caption: Metabolic pathway of 3-O-methyl estrone.

Experimental Workflow for In Vivo Uterotrophic Assay

The following diagram illustrates the logical flow of the in vivo uterotrophic bioassay.

Caption: Workflow for the in vivo uterotrophic bioassay.

Conclusion

3-O-methyl estrone exhibits clear estrogenic activity, primarily through its interaction with estrogen receptors. Its binding affinity for both ERα and ERβ suggests it can modulate estrogen-sensitive pathways. The understanding of its biological activity is crucial for its potential application in research and drug development, particularly in the context of hormone replacement therapy and other estrogen-related conditions. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for further investigation into the nuanced biological profile of this synthetic estrogen derivative. Further research is warranted to fully elucidate its in vivo potency, pharmacokinetic profile, and the specific downstream effects of its engagement with estrogen receptors.

References

The Core Mechanism of Action of Estrone 3-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether, a synthetic steroidal estrogen, serves as a critical intermediate in the synthesis of more complex estrogen receptor modulators.[1][2][3] Its primary pharmacological significance, particularly in the context of hormonal therapies, lies in its role as a prodrug. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, interaction with estrogen receptors, and the subsequent signaling cascades.

Prodrug Metabolism: The Gateway to Activity

This compound in its initial form is biologically inactive.[4][5][6] Its estrogenic effects are exerted after it undergoes metabolic conversion in the liver. The primary metabolic pathway is demethylation, which transforms this compound into its active metabolite.[4][5] A notable analogue, Mestranol (ethinylestradiol 3-methyl ether), which is the 3-methyl ether of ethinylestradiol, is demethylated in the liver to the potent estrogen, ethinylestradiol, with a conversion efficiency of approximately 70%.[4] This metabolic activation is a prerequisite for its biological activity.

Metabolic Conversion Pathway

Caption: Metabolic activation of this compound in the liver.

Interaction with Estrogen Receptors

The active metabolites of this compound, being estrogenic in nature, exert their effects by binding to and activating estrogen receptors (ERs). There are two primary subtypes of estrogen receptors, ERα and ERβ, which are expressed in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary.[4][7]

While this compound itself has been shown to lack significant binding affinity for estrogen receptors (IC50s > 100 μM for both ERα and ERβ), its active metabolites are potent agonists of these receptors.[8] For instance, ethinylestradiol, the active metabolite of the related compound mestranol, is a potent estrogen receptor agonist.[9]

Quantitative Data on Receptor Binding

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| This compound | ERα | IC50 | >100 μM | [8] |

| This compound | ERβ | IC50 | >100 μM | [8] |

| Mestranol | ERs | Relative Binding Affinity (RBA) vs. Estradiol | 1% | [10] |

| Ethinylestradiol | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 100% | [10] |

| Ethinylestradiol | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 129% | [10] |

| Estrone | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 4.0% | [11] |

| Estrone | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 3.5% | [11] |

Downstream Signaling Pathways

Upon activation by the estrogenic metabolites of this compound, the estrogen receptors initiate a cascade of molecular events through two principal signaling pathways: the nuclear (genomic) pathway and the membrane-initiated (non-genomic) pathway.[12][13][14]

Nuclear-Initiated (Genomic) Signaling

This classical pathway involves the binding of the estrogen-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[7][12][13] This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Caption: Nuclear-initiated estrogen signaling pathway.

Membrane-Initiated (Non-Genomic) Signaling

Estrogens can also elicit rapid cellular responses through ERs located at the plasma membrane (mERs) and G-protein coupled estrogen receptors (GPER/GPR30).[7][12][13] Activation of these receptors triggers intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes such as proliferation and survival.[7][15]

Caption: Membrane-initiated estrogen signaling pathway.

Experimental Protocols

The characterization of the mechanism of action of this compound and its metabolites relies on a variety of established experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the interaction between the test compound (e.g., this compound or its metabolites) and estrogen receptors (ERα and ERβ).

-

Methodology:

-

A preparation containing the estrogen receptor (e.g., from uterine cytosol or recombinant protein) is incubated with a radiolabeled ligand (e.g., [³H]-estradiol) that has a high affinity for the receptor.

-

Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.

-

The amount of bound radioactivity is measured after separating the bound from the unbound radioligand.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is inversely proportional to the binding affinity of the test compound.

-

In Vitro Cell Proliferation Assays

These assays are used to assess the functional consequences of receptor activation, such as cell growth.

-

Objective: To determine the effect of the test compound on the proliferation of estrogen-dependent cells.

-

Methodology:

-

Estrogen-dependent cells, such as MCF-7 breast cancer cells, are cultured in a medium depleted of estrogens.

-

The cells are then treated with various concentrations of the test compound.

-

After a defined incubation period, cell proliferation is measured using methods such as MTT assay, crystal violet staining, or direct cell counting.

-

An increase in cell proliferation in the presence of the test compound indicates an agonistic effect on the estrogen receptor.

-

Conclusion

The mechanism of action of this compound is indirect, functioning as a prodrug that requires hepatic demethylation to yield its biologically active estrogenic metabolites. These metabolites then act as agonists for estrogen receptors ERα and ERβ, initiating both genomic and non-genomic signaling pathways that culminate in the characteristic physiological responses to estrogens. Understanding this metabolic activation is crucial for the development and application of compounds related to this compound in therapeutic contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Estrone methyl ether [medbox.iiab.me]

- 3. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Estrogen - Wikipedia [en.wikipedia.org]

- 11. Estrone (medication) - Wikipedia [en.wikipedia.org]

- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 13. cusabio.com [cusabio.com]

- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Profile of Estrone 3-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen estrone, has been a subject of interest in various in vitro studies. Its unique biological activities, including estrogenic and antiproliferative effects, warrant a comprehensive understanding for its potential applications in research and drug development. This technical guide provides an in-depth overview of the in vitro studies conducted with this compound and its related compounds, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of In Vitro Activities

The following tables summarize the key quantitative data from in vitro studies involving this compound and its structural analogs.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor | IC50 (μM) | Assay Type | Source |

| This compound | ERα | >100 | Radioligand Binding Assay | [1] |

| This compound | ERβ | >100 | Radioligand Binding Assay | [1] |

Table 2: Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type | Source |

| This compound | MCF-7 | Stimulates proliferation at 0.16-20 μM | Cell Proliferation Assay | [1] |

| D-homoestrone | HeLa | 5.5 | Not Specified | [2] |

| D-homothis compound | HeLa, MCF-7, Ishikawa | No significant antiproliferative effect | Not Specified | [2] |

Experimental Protocols

This section details the methodologies for key in vitro experiments commonly employed in the study of this compound and its derivatives.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to estrogen receptors.

Materials:

-

Estrogen receptors (ERα and ERβ), often from a commercially available kit or prepared from uterine cytosol.[3]

-

Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)

-

This compound (or other test compounds)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In assay tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled test compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods like hydroxylapatite precipitation or dextran-coated charcoal adsorption.